molecular formula C12H15NO B11905930 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11905930
M. Wt: 189.25 g/mol
InChI Key: VSGZAZYXPQOPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring a partially saturated quinoline core with a methyl group at the 3-position and an acetyl moiety at the 1-position. This structure combines the aromaticity of the quinoline system with the conformational flexibility of the dihydroquinoline scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9-7-11-5-3-4-6-12(11)13(8-9)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

VSGZAZYXPQOPLI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The reaction begins with N-(4-methoxyphenyl)-3-chloropropionamide , where the chlorine atom acts as a leaving group. Heating this precursor with AlCl₃ (3–5 equivalents) in high-boiling solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) induces cyclization. The Lewis acid facilitates electrophilic aromatic substitution, forming the dihydroquinoline ring.

Demethylation and Acetylation

Following cyclization, demethylation of the methoxy group is achieved using reagents like BBr₃ or HI. Subsequent acetylation of the secondary amine is performed with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). This two-step sequence yields the target compound with reported yields of 60–75% .

Direct Acylation of 3-Methyl-3,4-dihydroquinoline

Synthesis of 3-Methyl-3,4-dihydroquinoline

The dihydroquinoline core is synthesized via the Skraup reaction or Meth-Cohn quinoline synthesis . For example, condensation of 3-methylaniline with glycerol and sulfuric acid under heating produces 3-methylquinoline, which is reduced to 3-methyl-3,4-dihydroquinoline using sodium borohydride or catalytic hydrogenation.

Acylation Conditions

The nitrogen atom in 3-methyl-3,4-dihydroquinoline is acetylated using acetyl chloride in dichloromethane at 0–25°C. Potassium carbonate (2–3 equivalents) is added to scavenge HCl, improving reaction efficiency. This method achieves yields of 80–85% with minimal byproducts.

Multi-Step Synthesis via Meth-Cohn Method

Formation of 2-Chloroquinoline-3-carbaldehyde

The Meth-Cohn method involves reacting 3-methylaniline with Vilsmeier-Haack reagent (POCl₃ and DMF) to form 2-chloroquinoline-3-carbaldehyde . This intermediate is reduced using NaBH₄ in ethanol to yield 3-methyl-3,4-dihydroquinoline.

Acetylation and Purification

The reduced product is acetylated with acetic anhydride in toluene under reflux. The crude mixture is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the target compound in 70–78% yield .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsSolventTemperatureYieldReference
Friedel-CraftsAlCl₃, Acetyl chlorideDMSO100–120°C60–75%
Direct AcylationAcetyl chloride, K₂CO₃CH₂Cl₂0–25°C80–85%
Meth-Cohn ReductionNaBH₄, Acetic anhydrideTolueneReflux70–78%

Recent Advances in Optimization

Solvent-Free Microwave Irradiation

Recent adaptations employ microwave-assisted synthesis to reduce reaction times. For instance, acetylation under solvent-free conditions at 100°C for 10 minutes achieves 90% yield , compared to 12 hours conventionally.

Catalytic System Innovations

The use of FeCl₃ as a greener alternative to AlCl₃ in Friedel-Crafts reactions reduces environmental impact while maintaining yields of 65–70% .

Challenges and Limitations

  • Regioselectivity : Competing reactions during Friedel-Crafts cyclization may yield positional isomers, necessitating careful control of stoichiometry.

  • Purification : Column chromatography is often required to separate acetylated products from unreacted starting materials, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanol

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibit antimicrobial activity against various bacteria and fungi. Studies have shown that certain analogs can effectively inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated promising anticancer properties. Specific derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, certain studies highlight the ability of related compounds to induce apoptosis in cancer cells, thus inhibiting tumor growth .

Case Studies

Several case studies have documented the effectiveness of this compound in different applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell membranes.
  • Cancer Treatment :
    • In vitro studies indicated that specific analogs could reduce cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis pathways .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Core Modifications

  • Electron-Withdrawing Groups : The trifluoro and nitro substituents in increase electrophilicity, which may affect reactivity in nucleophilic substitution or metabolic pathways .

Research Findings and Implications

Therapeutic Optimization : Bulky substituents (e.g., 2,2,4-trimethyl in AR54) correlate with improved anticancer activity, while polar groups (e.g., methoxy in ) may enhance solubility for CNS-targeted drugs .

Structural Flexibility: The dihydroquinoline core tolerates diverse modifications—from simple acetyl groups (3c) to heterocyclic hybrids ()—without losing synthetic feasibility .

Drug Design : Computational studies () emphasize the importance of substituent positioning for ADMET properties, particularly in avoiding cytochrome P450 inhibition .

Biological Activity

1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound with notable biological activities attributed to its unique chemical structure, which includes a ketone functional group attached to a 3,4-dihydroquinoline moiety. This compound has gained interest in medicinal chemistry due to its potential applications in various therapeutic areas.

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol

The presence of a methyl group at the 3-position of the quinoline ring enhances its reactivity and biological interactions. The compound's structure allows it to participate in various biological processes, making it a candidate for further research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and other drug-resistant strains. The structural characteristics of the compound may contribute to its ability to inhibit bacterial growth .
  • Antiallergic Properties : Compounds within the quinoline family have been noted for their antiallergic effects, making them suitable for treating allergic diseases .
  • Cytotoxicity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various studies. The following table summarizes findings related to structural modifications and their impact on biological activity:

Compound NameStructural ModificationBiological Activity
1-(3-Methyl-5-nitroindolin-1-yl)ethanoneNitro group additionEnhanced antibacterial activity
1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanoneMethoxy group additionImproved solubility and bioavailability
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanoneChlorine substitutionAltered reactivity and target interaction

These modifications highlight how slight changes in the molecular structure can significantly influence the compound's biological properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimycobacterial Activity : A study demonstrated that quinolinone-thiosemicarbazone hybrids exhibited significant activity against M. tuberculosis, with some compounds outperforming standard treatments like isoniazid . This suggests that similar derivatives of this compound could also possess strong antimycobacterial properties.
  • Cytotoxicity in Cancer Models : Research has shown that certain quinoline derivatives can inhibit tubulin binding effectively, leading to reduced proliferation in cancer cell lines . This indicates that this compound may also exhibit similar anticancer properties.

Q & A

Q. Table 1: Structural and Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₇H₂₀BNO₃
Molecular Weight301.19 g/mol
LogP (Calculated)2.8
TLC Rf0.3 (EtOAc:Hexane = 15:85)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.